molecular formula C19H16Cl2N4O2 B13376194 1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No.: B13376194
M. Wt: 403.3 g/mol
InChI Key: OBORTNKQZAGCFB-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C19H16Cl2N4O2/c1-3-24-15(11-6-5-10(20)7-14(11)21)8-12-13(9-22)18(26)25(4-2)17(23)16(12)19(24)27/h5-8H,3-4,23H2,1-2H3

InChI Key

OBORTNKQZAGCFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CC)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired naphthyridine core . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . The compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways .

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